Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
“Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O3 . It is used in various research and development activities .
Molecular Structure Analysis
The molecular structure of “this compound” is available in various chemical databases . The structure is based on the spirocyclic system, which is a common feature in many bioactive compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, and boiling point can be found in chemical databases .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : The compound has been synthesized through various methods. For instance, the oxidative cyclization of olefinic precursors has been used to synthesize diazaspiro[4.5]decane systems, which include benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (Martín-López & Bermejo, 1998). Similarly, decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives is another method used in its synthesis (Martín‐Lopez & Bermejo‐Gonzalez, 1994).
Crystal Structure Analysis : Studies have investigated the crystal structures of related diazaspiro[4.5]decane compounds. For example, the crystallographic analysis of cyclohexane-5-spirohydantoin derivatives highlights the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Applications in Chemical Synthesis
Spirolactams Synthesis : The compound is utilized in the synthesis of spirolactams, which are significant in the development of pseudopeptides and bioactive compounds. For instance, the synthesis of α,β-Unsaturated Spirolactams via intramolecular cyclization is a relevant application (Martín & Bermejo, 1995).
Formation of Diazaspirodecanes : The compound is involved in reactions leading to the formation of diazaspirodecanes, which are important intermediates in chemical syntheses. For example, aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone result in diazadispirodecanes (Albar et al., 1997).
Pharmacological Research
Anxiolytic Activity : Some derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for potential anxiolytic activity. This indicates its role in the development of new pharmacological agents (Kossakowski et al., 1998).
Antibacterial and Antifungal Agents : Ethyl diazaspiro[4.5]dec-9-ene-6-carboxylates, structurally related to this compound, have been synthesized and evaluated for antimicrobial activities, showcasing their potential in medicinal chemistry (Thanusu et al., 2011).
Future Directions
Properties
IUPAC Name |
benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-7-4-8-16(17-14)9-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZXTSTUKGUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191687 | |
Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-74-1 | |
Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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